molecular formula C7H8N2O4S B093654 2-Amino-5-sulfamoylbenzoic acid CAS No. 137-65-5

2-Amino-5-sulfamoylbenzoic acid

Cat. No.: B093654
CAS No.: 137-65-5
M. Wt: 216.22 g/mol
InChI Key: JRGAUAWPCLQHTF-UHFFFAOYSA-N
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Description

2-Amino-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H8N2O4S. It is a white crystalline powder that is soluble in water and some organic solvents such as alcohols and esters. This compound is relatively stable but can decompose under strong acidic or basic conditions .

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-sulfamoylbenzoic acid is the Na+ -K+ -2Cl− cotransporter . This transporter is responsible for the reabsorption of sodium (Na+) and chloride (Cl−) ions in the thick ascending limb of the loop of Henle in the kidneys . Another potential target is the M1 subunit of human ribonucleotide reductase (hRRM1) , an enzyme crucial for DNA synthesis .

Mode of Action

This compound acts by blocking the Na+ -K+ -2Cl− cotransporter , thereby inhibiting the reabsorption of Na+ and Cl− ions . This leads to increased secretion of water, potassium (K+), Na+, and Cl− . As a potential anticancer agent, it may bind to the M1 subunit of hRRM1, disrupting its function .

Biochemical Pathways

The inhibition of the Na+ -K+ -2Cl− cotransporter disrupts the ion balance in the renal tubules, leading to a diuretic effect . In the context of cancer treatment, the disruption of hRRM1 function could lead to a decrease in the synthesis of deoxynucleotide triphosphates (dNTPs), which are essential for DNA replication and repair .

Pharmacokinetics

As a potential anticancer agent, in silico admet evaluations showed favorable pharmacological and toxicity profiles with excellent solubility scores .

Result of Action

The result of the action of this compound is increased diuresis due to the inhibition of Na+ and Cl− reabsorption . In the context of cancer treatment, the disruption of dNTP synthesis could potentially inhibit the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-sulfamoylbenzoic acid can be synthesized through the reaction of 2-aminobenzoic acid with sulfur dioxide or sulfite. The reaction typically involves heating the reactants in an aqueous solution under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-sulfamoylbenzoic acid is unique due to its specific combination of amino and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-amino-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGAUAWPCLQHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059678
Record name Benzoic acid, 2-amino-5-(aminosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137-65-5
Record name 2-Amino-5-(aminosulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-5-(aminosulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-amino-5-(aminosulfonyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-amino-5-(aminosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-(aminosulphonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.823
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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